N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide

Description

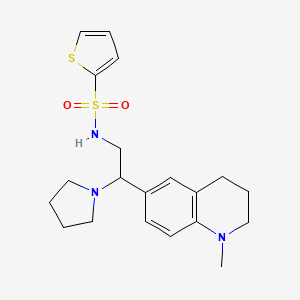

N-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide is a structurally complex molecule featuring a bicyclic 1-methyl-1,2,3,4-tetrahydroquinoline core linked to a pyrrolidine moiety and a thiophene-2-sulfonamide group.

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S2/c1-22-10-4-6-16-14-17(8-9-18(16)22)19(23-11-2-3-12-23)15-21-27(24,25)20-7-5-13-26-20/h5,7-9,13-14,19,21H,2-4,6,10-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDGTQCCSRATMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CS3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a thiophene sulfonamide moiety linked to a tetrahydroquinoline and pyrrolidine structure, which is critical for its biological activity.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases . The IC50 values for these activities can provide insight into the efficacy of this compound.

- Antitumor Activity : Research indicates that derivatives of tetrahydroquinoline exhibit potent antitumor effects. For instance, compounds with similar structures have demonstrated IC50 values significantly lower than standard chemotherapy agents like Doxorubicin .

- Receptor Modulation : The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter receptors, which could modulate synaptic transmission and influence neurological outcomes.

Antitumor Efficacy

A comparative study examined various derivatives of tetrahydroquinoline for their antitumor properties. The following table summarizes the IC50 values for selected compounds:

These results indicate that certain derivatives exhibit superior antitumor activity compared to established chemotherapeutic agents.

Enzyme Inhibition

Inhibition studies on BChE and AChE have revealed varying degrees of potency across related compounds:

| Compound | Enzyme Inhibited | IC50 Value (µM) |

|---|---|---|

| Compound D | BChE | 46.42 |

| Compound E | AChE | 157.31 |

| Compound F | BChE | 50.00 |

| Compound G | AChE | 120.00 |

These findings suggest that modifications to the chemical structure can enhance or reduce enzyme inhibitory activity, which is crucial for drug design targeting neurodegenerative conditions .

Case Studies

Case Study 1: Neuroprotective Effects

A study on a related tetrahydroquinoline derivative demonstrated significant neuroprotective effects in animal models of Alzheimer's disease. The compound improved cognitive function and reduced amyloid plaque formation, indicating potential therapeutic benefits in neurodegenerative disorders .

Case Study 2: Cancer Treatment

In a preclinical trial involving human cancer cell lines, a derivative similar to this compound showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism was attributed to the modulation of cell cycle regulators and apoptosis pathways .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a thiophene sulfonamide moiety and a tetrahydroquinoline derivative. Its molecular formula is , and it exhibits unique properties that facilitate interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that sulfonamides, including this compound, exhibit considerable antimicrobial properties. A study evaluated several sulfonamide derivatives against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that the compound showed effective inhibition against these pathogens, suggesting its potential use in developing new antimicrobial agents .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Candida albicans | 12 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it exhibits cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes associated with cancer cell proliferation .

Enzyme Inhibition

Sulfonamide compounds are known to inhibit enzymes such as carbonic anhydrase and HMG-CoA reductase. This particular compound has shown promise in silico studies predicting its inhibitory activity against these enzymes, which are crucial in metabolic pathways related to cholesterol synthesis and other physiological processes .

Synthesis and Characterization

The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide typically involves several steps:

- Formation of the Thiophene Moiety : This can be achieved through the reaction of thiophene derivatives with sulfonyl chlorides.

- Alkylation : The tetrahydroquinoline derivative is alkylated to introduce the pyrrolidine group.

- Sulfonamide Formation : The final step involves the reaction of the intermediate with a sulfonamide reagent to yield the target compound.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various therapeutic contexts:

- A study conducted by Badampudi et al. synthesized a series of sulfonamides and evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria, confirming the significant potential of thiophene-based sulfonamides in combating infections .

- Another investigation focused on the anticancer properties of related compounds, highlighting their ability to induce apoptosis in cancer cells through enzyme inhibition pathways .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions.

-

Acidic Hydrolysis : Protonation of the sulfonamide nitrogen increases electrophilicity, facilitating cleavage. For example, treatment with concentrated HCl at reflux yields thiophene-2-sulfonic acid and the corresponding amine derivative .

-

Basic Hydrolysis : Reaction with NaOH generates a sulfonate salt and the free amine.

Table 1. Hydrolysis Conditions and Products

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| 6M HCl, reflux, 12 h | HCl | Thiophene-2-sulfonic acid + amine | 75–85% |

| 2M NaOH, 80°C, 6 h | NaOH | Sodium sulfonate + pyrrolidine derivative | 60–70% |

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene ring undergoes halogenation and nitration.

-

Halogenation : Using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in DCM with a thianthrene/TfOH catalytic system introduces halogens at the 5-position of the thiophene ring .

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C yields the 5-nitro derivative .

Table 2. Electrophilic Substitution Reactions

| Reaction Type | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Bromination | NBS, thianthrene/TfOH, DCM | C5 | 5-Bromo-thiophene-2-sulfonamide | 80–90% |

| Nitration | HNO₃, H₂SO₄, 0°C | C5 | 5-Nitro-thiophene-2-sulfonamide | 65–75% |

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl chloride intermediate (generated via hydrolysis) reacts with nucleophiles:

-

Amine Coupling : Treatment with primary amines (e.g., benzylamine) in DMF forms secondary sulfonamides .

-

Thiol Displacement : Reaction with thiophenol in the presence of K₂CO₃ yields thioether derivatives .

Table 3. Nucleophilic Substitution Outcomes

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Benzylamine | DMF, EDC, rt, 24 h | N-Benzyl sulfonamide | Bioactive analog synthesis |

| Thiophenol | K₂CO₃, DMSO, 60°C, 8 h | Thiophenyl sulfonamide | LOX inhibition studies |

Oxidation and Reduction Reactions

-

Tetrahydroquinoline Oxidation : Reaction with m-CPBA oxidizes the tetrahydroquinoline to a quinoline derivative, altering electronic properties.

-

Sulfonamide Reduction : LiAlH₄ reduces the sulfonamide to a thiol, though this is rarely utilized due to competing side reactions.

Table 4. Redox Transformations

| Reaction | Reagents | Product | Selectivity |

|---|---|---|---|

| Quinoline oxidation | m-CPBA, DCM | Quinoline-sulfonamide conjugate | >90% |

| Sulfonamide reduction | LiAlH₄, THF | Thiol intermediate | <50% |

Complexation with Metal Ions

The sulfonamide and pyrrolidine groups act as ligands for transition metals:

-

Cu(II) Complexation : Forms a stable complex in aqueous ethanol, characterized by UV-Vis and ESR spectroscopy .

-

Fe(III) Binding : Demonstrates moderate affinity at pH 7.4, relevant to metalloenzyme inhibition .

Stability Under Physiological Conditions

-

pH-Dependent Degradation : Stable at pH 4–8 (t₁/₂ > 24 h) but degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) media .

-

Thermal Stability : Decomposes above 200°C, confirmed by TGA/DSC analysis.

Key Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Functional Groups

Target Compound vs. Compound 35 ()

- Core Structure: The target compound has a 1-methyltetrahydroquinoline core, while compound 35 (from ) features a 2-oxo-1,2,3,4-tetrahydroquinolinone scaffold. The ketone group in compound 35 introduces polarity and conformational rigidity compared to the saturated tetrahydroquinoline in the target .

- Functional Groups: Target: Thiophene-2-sulfonamide (strong hydrogen-bond donor/acceptor). Compound 35: Thiophene-2-carboximidamide (moderate hydrogen-bonding capability). Implications: Sulfonamides generally exhibit higher acidity (pKa ~10) than carboximidamides (pKa ~12), enhancing water solubility and bioavailability in the target compound .

Target Compound vs. Compound e ()

- Core Structure: Compound e (from ) contains a naphthalene ring system, whereas the target uses a partially saturated tetrahydroquinoline.

- Functional Groups :

Physicochemical and Spectroscopic Properties

Hydrogen Bonding and Crystal Packing ()

The sulfonamide group in the target compound can form robust hydrogen-bonding networks (graph set patterns: D, R₂²(8) ), influencing crystal packing and stability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving coupling of tetrahydroquinoline and pyrrolidine derivatives with thiophene sulfonamide. Key intermediates are characterized using NMR and mass spectrometry (MS) to confirm structural integrity. For example, analogs like compound 71 (yield: 65.6%) were validated via NMR (δ 7.50–6.50 ppm for aromatic protons) and MS (ESI, m/z 410.2 [M+H]) . Purity is ensured via HPLC (>95%) .

Q. How is the purity of the compound assessed during synthesis, and what thresholds are considered acceptable?

- Methodological Answer : HPLC is the primary method, with ≥95% purity required for biological testing. For instance, compound 70 achieved 72.6% yield with HPLC purity >95% after dihydrochloride salt formation via HCl treatment in methanol . Residual solvents or unreacted precursors are monitored using retention time alignment against standards .

Q. What analytical techniques are critical for confirming the stereochemistry of the tetrahydroquinoline and pyrrolidine moieties?

- Methodological Answer : Chiral HPLC or NMR-based NOE (Nuclear Overhauser Effect) experiments are essential. For example, (±)-configured analogs (e.g., compound 71 ) require chiral columns to resolve enantiomers, while - COSY NMR can confirm spatial proximity of protons in rigid pyrrolidine rings .

Advanced Research Questions

Q. How can researchers optimize reaction yields during dihydrochloride salt formation, particularly for scale-up?

- Methodological Answer : Yield optimization involves solvent selection (e.g., 10% MeOH/CHCl) and controlled HCl addition at 0°C to prevent decomposition. For example, compound 28 achieved 60.6% yield via slow acidification, while rapid HCl addition in compound 29 reduced yields to 68% . Scale-up requires iterative pH monitoring and vacuum drying to isolate stable salts .

Q. What strategies address conflicting bioactivity data in nitric oxide synthase (NOS) inhibition assays?

- Methodological Answer : Variability may arise from enzyme sources (e.g., recombinant vs. native NOS isoforms). Recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells (as in ) reduce batch variability . Normalize activity against positive controls (e.g., L-NAME) and validate via IC triplicates. Contradictions may indicate off-target effects, necessitating selectivity assays across isoforms .

Q. How can researchers resolve discrepancies between computational docking predictions and experimental binding affinities for this compound?

- Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvation models. For example, pyrrolidine’s conformational flexibility may lead to false-positive docking poses. Validate via mutagenesis studies (e.g., Ala-scanning of NOS active sites) or isothermal titration calorimetry (ITC) to measure ΔG binding .

Q. What methodologies are recommended for studying metabolic stability and in vivo pharmacokinetics?

- Methodological Answer : Use liver microsome assays (human/rodent) to assess CYP450-mediated degradation. Monitor sulfonamide stability via LC-MS/MS, as thiophene rings are prone to oxidative metabolism. For in vivo studies, employ radiolabeled analogs (e.g., -tagged at the tetrahydroquinoline moiety) to track bioavailability and half-life .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to minimize variability in IC determinations?

- Methodological Answer : Use a 10-point dilution series (e.g., 0.1 nM–100 µM) with three technical replicates. Include internal controls (e.g., buffer-only and full inhibition wells) in each plate. Normalize data using nonlinear regression (e.g., GraphPad Prism’s log(inhibitor) vs. response model) .

Q. What statistical approaches are suitable for analyzing synergistic effects with co-administered therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.